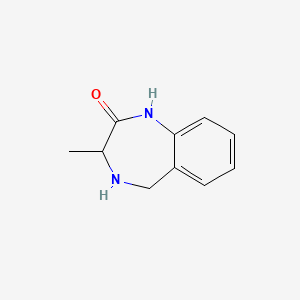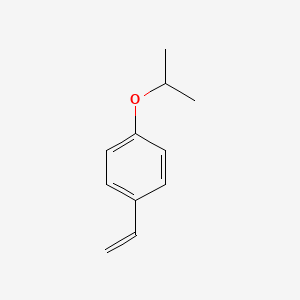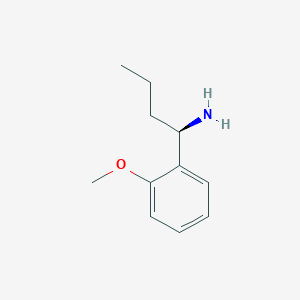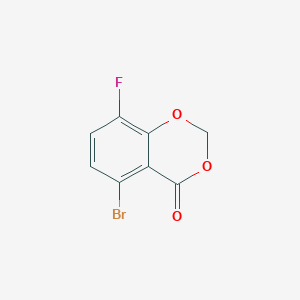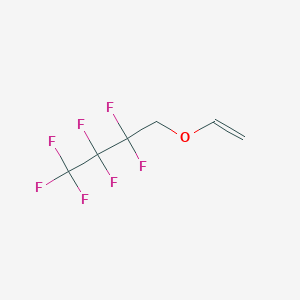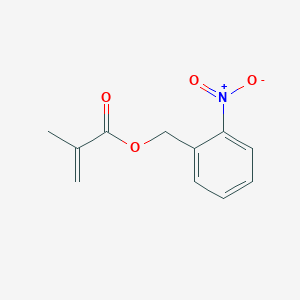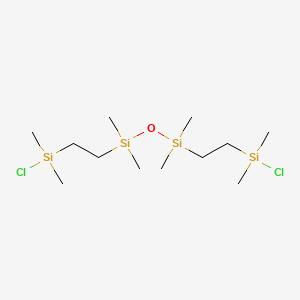![molecular formula C15H30N2O3 B12083859 N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
N-[2-(2-hydroxyethylamino)acetyl]undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain (undecanamide) and a functional group containing a hydroxyethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethylamino)acetyl]undecanamide typically involves the reaction of undecanoic acid with 2-(2-hydroxyethylamino)acetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethylamino)acetyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of N-[2-(2-oxoethylamino)acetyl]undecanamide.
Reduction: Formation of N-[2-(2-aminoethylamino)acetyl]undecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-hydroxyethylamino)acetyl]undecanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethylamino)acetyl]undecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino moiety can form hydrogen bonds with active sites, influencing the activity of the target molecule. The long aliphatic chain may also play a role in membrane interactions, affecting the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-hydroxyethylamino)acetyl]octadecanamide
- N-[2-(2-hydroxyethylamino)acetyl]hexadecanamide
- N-[2-(2-hydroxyethylamino)acetyl]dodecanamide
Uniqueness
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, reactivity, and biological activity profiles.
Properties
Molecular Formula |
C15H30N2O3 |
|---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)acetyl]undecanamide |
InChI |
InChI=1S/C15H30N2O3/c1-2-3-4-5-6-7-8-9-10-14(19)17-15(20)13-16-11-12-18/h16,18H,2-13H2,1H3,(H,17,19,20) |
InChI Key |
ANWPFBVBDLIVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(=O)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)
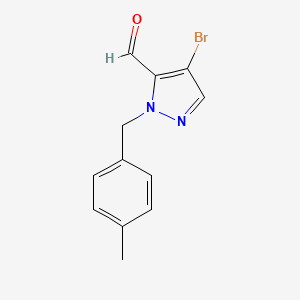
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
